5-Chloro-3-hydroxy-3-(2-(4-methoxyphenyl)-2-oxoethyl)indolin-2-one
CAS No.: 442639-80-7
Cat. No.: VC21529845
Molecular Formula: C17H14ClNO4
Molecular Weight: 331.7g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 442639-80-7 |
|---|---|
| Molecular Formula | C17H14ClNO4 |
| Molecular Weight | 331.7g/mol |
| IUPAC Name | 5-chloro-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-indol-2-one |
| Standard InChI | InChI=1S/C17H14ClNO4/c1-23-12-5-2-10(3-6-12)15(20)9-17(22)13-8-11(18)4-7-14(13)19-16(17)21/h2-8,22H,9H2,1H3,(H,19,21) |
| Standard InChI Key | KOKJYSFCUDPACI-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)C(=O)CC2(C3=C(C=CC(=C3)Cl)NC2=O)O |
| Canonical SMILES | COC1=CC=C(C=C1)C(=O)CC2(C3=C(C=CC(=C3)Cl)NC2=O)O |
Introduction
Chemical Identity and Structure
5-Chloro-3-hydroxy-3-(2-(4-methoxyphenyl)-2-oxoethyl)indolin-2-one is an indole-based compound characterized by a distinct chloro substituent at position 5 of the indolin-2-one core, a hydroxyl group at position 3, and a 2-(4-methoxyphenyl)-2-oxoethyl moiety also at position 3. This complex structure contributes to its unique chemical and biological properties that have attracted significant research interest in recent years.
Basic Chemical Properties
The fundamental chemical properties of 5-Chloro-3-hydroxy-3-(2-(4-methoxyphenyl)-2-oxoethyl)indolin-2-one are summarized in the following table:
| Property | Value |
|---|---|
| CAS Number | 442639-80-7 |
| Molecular Formula | C17H14ClNO4 |
| Molecular Weight | 331.7 g/mol |
| IUPAC Name | 5-chloro-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-indol-2-one |
| Standard InChI | InChI=1S/C17H14ClNO4/c1-23-12-5-2-10(3-6-12)15(20)9-17(22)13-8-11(18)4-7-14(13)19-16(17)21/h2-8,22H,9H2,1H3,(H,19,21) |
| Standard InChIKey | KOKJYSFCUDPACI-UHFFFAOYSA-N |
| SMILES Notation | COC1=CC=C(C=C1)C(=O)CC2(C3=C(C=CC(=C3)Cl)NC2=O)O |
| PubChem Compound ID | 2925679 |
These chemical identifiers provide essential reference points for database searches and compound verification in research settings.
Structural Features
The compound's structure includes several key functional groups that contribute to its chemical reactivity and biological activity:
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An indolin-2-one core structure, which is a bicyclic system containing a benzene ring fused to a 2-oxindole moiety
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A chloro substituent at position 5 of the indoline ring, enhancing lipophilicity
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A tertiary hydroxyl group at position 3, potentially serving as a hydrogen bond donor
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A 2-oxoethyl linker connecting the indoline core to a 4-methoxyphenyl group
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A para-methoxy substituent on the phenyl ring, which can act as a hydrogen bond acceptor
These structural elements collectively determine the compound's three-dimensional conformation, solubility profile, and ability to interact with biological macromolecules .
Synthetic Routes and Preparation
The synthesis of 5-Chloro-3-hydroxy-3-(2-(4-methoxyphenyl)-2-oxoethyl)indolin-2-one involves multi-step organic reactions, typically beginning with appropriately substituted isatin derivatives.
Related Synthetic Methodologies
Studies on similar compounds provide insights into potential synthetic methodologies. For instance, research on N-substituted 3-(2-aryl-2-oxoethyl)-3-hydroxyindolin-2-ones indicates that these compounds can be synthesized and characterized using 1H and 13C NMR spectroscopy and mass spectrometry, with crystal structure analysis confirming their molecular arrangements .
The reaction of isatin derivatives with aryl methyl ketones in the presence of appropriate bases is a common approach to synthesizing 3-hydroxy-3-(2-aryl-2-oxoethyl)indolin-2-one structures .
Structural Characterization
Crystallographic Studies
X-ray crystallography offers insights into the three-dimensional structure and intermolecular interactions of this class of compounds. Studies on related compounds reveal that hydrogen bonding plays a significant role in their crystal packing arrangements. For instance, in (RS)-1-benzyl-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]indolin-2-one, which differs from our compound by having a benzyl group, inversion-related pairs of molecules are linked by O-H...O hydrogen bonds to form R22(10) rings, which are further linked into chains by a combination of C-H...O and C-H...π(arene) hydrogen bonds .
These crystallographic insights provide valuable information about potential intermolecular interactions that could influence the compound's behavior in biological systems and pharmaceutical formulations .
Comparative Analysis with Structural Analogs
Structural Variations and Their Impact
The biological and physicochemical properties of 5-Chloro-3-hydroxy-3-(2-(4-methoxyphenyl)-2-oxoethyl)indolin-2-one can be better understood by comparing it with structural analogs. The search results provide information on several related compounds:
These structural variations highlight the versatility of the indolin-2-one scaffold and provide insights into how specific substituents influence both physical properties and biological activities .
Future Research Directions
Medicinal Chemistry Opportunities
The unique structural features and promising biological activities of 5-Chloro-3-hydroxy-3-(2-(4-methoxyphenyl)-2-oxoethyl)indolin-2-one make it an attractive scaffold for medicinal chemistry research. Future investigations might focus on:
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Optimization of anticancer activity through strategic structural modifications
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Exploration of potential activity against other disease targets
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Development of more efficient synthetic routes
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Investigation of structure-based drug design approaches using crystal structure information
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Detailed mechanistic studies to elucidate its mode of action in biological systems
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